SB 204070A
Description
Overview of Serotonin (B10506) Receptors and Subtypes in Neurobiology and Physiology
Serotonin exerts its diverse effects by interacting with a heterogeneous family of receptors. These receptors are broadly classified into seven main families (5-HT₁ to 5-HT₇), with further subdivisions resulting in at least 14 distinct human receptor subtypes based on structural, transductional, and operational characteristics. frontiersin.orgwikipedia.orgsigmaaldrich.comnih.gov The majority of these receptors are G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades upon ligand binding. wikipedia.orgnih.gov The exception is the 5-HT₃ receptor, which is a ligand-gated ion channel. wikipedia.orgnih.gov
The different receptor subtypes are coupled to various intracellular signaling pathways. For instance, the 5-HT₁ family receptors are generally negatively coupled to adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govtocris.com The 5-HT₂ family receptors primarily stimulate phosphoinositide-specific phospholipase C (PI-PLC). nih.gov The 5-HT₄, 5-HT₆, and 5-HT₇ receptors are typically coupled to the stimulation of adenylyl cyclase, increasing cAMP levels. nih.govatlasgeneticsoncology.orgresearchgate.net This diversity in coupling mechanisms and their specific localization throughout the nervous system and peripheral tissues allows serotonin to mediate both excitatory and inhibitory neurotransmission and influence a wide range of biological processes. wikipedia.orgfrontiersin.org
Significance of the 5-HT₄ Receptor in Central and Peripheral Systems
The 5-HT₄ receptor is a seven-transmembrane spanning GPCR that, in most studied tissues, positively couples to adenylyl cyclase, leading to increased intracellular cAMP. atlasgeneticsoncology.orgtandfonline.comnih.gov The gene encoding the human 5-HT₄ receptor (HTR4) can produce multiple transcript variants with distinct C-terminal sequences, leading to different splice variants such as 5-HT₄(a) and 5-HT₄(b). tandfonline.comnih.govwikipedia.orgnih.gov These variants can exhibit subtle differences in ligand binding and signal transduction properties. nih.gov
The 5-HT₄ receptor is widely distributed in both the central and peripheral nervous systems. tandfonline.comnih.govwikipedia.org In the CNS, it is found in areas such as the putamen, caudate nucleus, nucleus accumbens, globus pallidus, substantia nigra, neocortex, raphe, pontine nuclei, thalamus, and hippocampus. atlasgeneticsoncology.orgwikipedia.org Its presence in these regions suggests roles in cognition, learning, memory, mood, emotional processes, and motor control. atlasgeneticsoncology.orgtandfonline.comnih.govresearchgate.net Specifically, studies suggest a role for hippocampal 5-HT₄ receptors in modulating locomotor activity and memory formation. atlasgeneticsoncology.orgtandfonline.comwikipedia.orgnih.gov
In the periphery, the 5-HT₄ receptor is significantly expressed in the alimentary tract, urinary bladder, heart, and adrenal gland. tandfonline.comnih.govwikipedia.org In the gastrointestinal tract, 5-HT₄ receptor activation influences smooth muscle tone, mucosal electrolyte secretion, and the peristaltic reflex, playing a role in motility. tandfonline.comnih.gov In the heart, stimulation of atrial 5-HT₄ receptors can affect inotropy and heart rate. tandfonline.comnih.gov Activation in the adrenal gland can stimulate the release of corticosteroids. tandfonline.comnih.gov
Positioning of SB 204070 as a Key Pharmacological Probe in 5-HT₄ Receptor Investigations
Given the diverse and important roles of the 5-HT₄ receptor, selective pharmacological tools are essential for dissecting its specific functions in various tissues and physiological processes. SB 204070 has emerged as a key compound in this regard due to its potent and selective antagonistic activity at the 5-HT₄ receptor. biocrick.comrndsystems.comnih.gov
SB 204070 is characterized as a highly potent and selective 5-HT₄ receptor antagonist. biocrick.comrndsystems.comnih.gov Studies have demonstrated its high affinity for the 5-HT₄ receptor, with a reported pIC₅₀ of 10.1. rndsystems.com Crucially, it exhibits significant selectivity, showing greater than 5000-fold selectivity for 5-HT₄ receptors over a range of other serotonin receptor subtypes, including 5-HT₁A, 5-HT₁D, 5-HT₁E, 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors, as well as other receptors and channels. biocrick.comrndsystems.comnih.gov This high degree of selectivity makes SB 204070 a valuable tool for isolating the effects mediated specifically by 5-HT₄ receptors in complex biological systems.
The compound's ability to block 5-HT₄ receptor activity has been utilized in numerous research studies to investigate the physiological roles of this receptor subtype in both in vitro and in vivo models. For example, it has been used to antagonize 5-HT-evoked contractions in the dog stomach, serving as an in vivo model for 5-HT₄ receptor function. rndsystems.com In guinea-pig isolated distal colon, SB 204070 potently antagonizes 5-HT-evoked contractions. biocrick.comnih.gov Furthermore, studies investigating the role of hippocampal 5-HT₄ receptors in locomotor activity in rats have shown that SB 204070 can reverse the hyperlocomotion induced by a 5-HT₄ agonist. nih.gov
While primarily characterized as an antagonist, some studies have noted that at higher concentrations, SB 204070 can depress the maximum response to 5-HT in certain preparations, suggesting a potential 'pseudo-irreversible' characteristic or complex interaction with the receptor depending on the experimental conditions and tissue studied. biocrick.comnih.govnih.gov Despite these nuances, its high potency and selectivity at lower concentrations solidify its position as a crucial pharmacological probe for delineating the specific contributions of the 5-HT₄ receptor within the intricate serotonergic system.
Selected Research Findings with SB 204070
The following table summarizes some key findings from studies utilizing SB 204070 to investigate 5-HT₄ receptor function:
| Study (Lead Author, Year) | Model/Tissue | Observed Effect of SB 204070 | Conclusion Regarding 5-HT₄ Receptor Function | Citation |
| Bingham et al., 1995 | Dog stomach (in vivo) | Antagonism of 5-HT-evoked contractions. | Provides an in vivo model for 5-HT₄ receptor function in the stomach. | rndsystems.com |
| Wardle et al., 1994 | Guinea-pig isolated distal colon (in vitro) | Potent antagonism of 5-HT-evoked cholinergically-mediated contractions (apparent pA₂ 10.8). | SB 204070 is a highly potent and selective 5-HT₄ antagonist in this tissue. | biocrick.comnih.gov |
| Prins et al., 2000 | Human isolated large intestine circular muscle | Used in an improved in vitro bioassay for studying 5-HT₄ receptors. | Highlights the utility of SB 204070 in developing assays for human 5-HT₄ receptors. | rndsystems.com |
| Takahashi et al., 2002 | Rat hippocampus (in vivo microdialysis) | Reversed 5-HT₄ agonist-induced hyperlocomotion; decreased nocturnal hyperactivity. | Hippocampal 5-HT₄ receptors modulate rat locomotor activity. | wikipedia.orgnih.gov |
| Prins et al., 2000 | Canine isolated rectum circular smooth muscle | Shifted the curve to 5-HT rightward and depressed maximal response (apparent pA₂ 10.6). | SB 204070 acts as a 'pseudo-irreversible' antagonist in this preparation, confirming 5-HT₄ receptor-mediated relaxation. | nih.gov |
| Pindon et al., 2002 | Human embryonic kidney 293 cells (recombinant) | More potent on the h5-HT₄(a) splice variant compared to h5-HT₄(b) in cAMP response. | Demonstrates differential potency of SB 204070 on 5-HT₄ receptor splice variants. | nih.gov |
These studies exemplify how SB 204070 has been instrumental in characterizing the pharmacological profile of the 5-HT₄ receptor and investigating its functional roles in various physiological contexts.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGKAOSYSXEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933459 | |
| Record name | SB 204070 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148688-01-1 | |
| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 204070A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 204070 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-204070A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Sb 204070 As a 5 Ht₄ Receptor Antagonist
Receptor Binding Profile and Selectivity Analysis
The binding profile of SB 204070 demonstrates a high affinity and significant selectivity for the 5-HT₄ receptor compared to other receptor subtypes. This selectivity is a crucial aspect of its pharmacological characterization, allowing researchers to probe 5-HT₄ receptor-mediated effects with minimal confounding interactions.
Potency at 5-HT₄ Receptors (e.g., pIC₅₀ values)
SB 204070 exhibits high potency at 5-HT₄ receptors. Studies have reported pIC₅₀ values around 10.1, indicating a strong inhibitory effect on 5-HT₄ receptor activity. tocris.com In functional assays, such as the guinea-pig isolated distal colon longitudinal muscle-myenteric plexus (LMMP), low concentrations of SB 204070 (10-100 pM) effectively antagonized 5-HT-evoked contractions. biocrick.comnih.govnih.gov
Here is a table summarizing the reported pIC₅₀ value:
| Receptor Subtype | pIC₅₀ Value | Reference |
| 5-HT₄ | 10.1 | tocris.com |
Selectivity Profile Against Other Serotonin (B10506) Receptor Subtypes (e.g., 5-HT₁A, 5-HT₁D, 5-HT₁E, 5-HT₂A, 5-HT₂C, 5-HT₃)
A key feature of SB 204070 is its remarkable selectivity for the 5-HT₄ receptor over a wide range of other serotonin receptor subtypes. Radioligand binding studies have shown that SB 204070 possesses greater than 5000-fold selectivity for the 5-HT₄ receptor compared to 5-HT₁A, 5-HT₁D, 5-HT₁E, 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors. tocris.combiocrick.comnih.govnih.gov This high degree of selectivity is essential for attributing observed pharmacological effects specifically to 5-HT₄ receptor blockade.
Here is a table illustrating the selectivity profile against various serotonin receptor subtypes:
| Serotonin Receptor Subtype | Selectivity Relative to 5-HT₄ | Reference |
| 5-HT₁A | >5000-fold lower affinity | tocris.combiocrick.comnih.govnih.gov |
| 5-HT₁D | >5000-fold lower affinity | tocris.combiocrick.comnih.govnih.gov |
| 5-HT₁E | >5000-fold lower affinity | tocris.combiocrick.comnih.govnih.gov |
| 5-HT₂A | >5000-fold lower affinity | tocris.combiocrick.comnih.govnih.gov |
| 5-HT₂C | >5000-fold lower affinity | tocris.combiocrick.comnih.govnih.gov |
| 5-HT₃ | >5000-fold lower affinity | tocris.combiocrick.comnih.govnih.gov |
Discrimination from Non-Serotonin Receptors (e.g., GABAᴀ, BDZ, TBPS, A₁ adenosine (B11128) receptors, α₁/α₂, β₁/β₂ adrenoceptors, D₁/D₂/D₃ dopamine (B1211576) receptors)
Beyond serotonin receptors, SB 204070 also demonstrates significant discrimination against a diverse panel of non-serotonin receptors and binding sites. Radioligand binding studies have indicated that SB 204070 exhibits greater than 5000-fold selectivity for the 5-HT₄ receptor over GABAᴀ, BDZ, TBPS, A₁ adenosine receptors, α₁/α₂ and β₁/β₂ adrenoceptors, and D₁/D₂/D₃ dopamine receptors. biocrick.comnih.govnih.gov This broad selectivity profile further supports its use as a specific pharmacological tool for targeting 5-HT₄ receptors.
Here is a table showing the discrimination from various non-serotonin receptors:
| Non-Serotonin Receptor/Binding Site | Selectivity Relative to 5-HT₄ | Reference |
| GABAᴀ | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| BDZ | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| TBPS | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| A₁ adenosine receptors | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| α₁ adrenoceptors | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| α₂ adrenoceptors | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| β₁ adrenoceptors | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| β₂ adrenoceptors | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| D₁ dopamine receptors | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| D₂ dopamine receptors | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
| D₃ dopamine receptors | >5000-fold lower affinity | biocrick.comnih.govnih.gov |
Radioligand Binding Studies and Equilibrium Constants (e.g., pKi values)
Radioligand binding studies are instrumental in quantifying the affinity of a compound for its target receptor. In guinea-pig striatal membranes, SB 204070 has been shown to inhibit the specific binding of the radioligand [³H]-GR 113808, a known 5-HT₄ receptor ligand, in a concentration-dependent manner. nih.govnih.gov These studies have yielded a pKi estimate of 10.9 for SB 204070 at the 5-HT₄ receptor. nih.govnih.gov This high pKi value reflects a very high binding affinity.
Here is a table presenting the pKi value obtained from radioligand binding studies:
Antagonistic Mechanism of Action at 5-HT₄ Receptors
Understanding the mechanism by which an antagonist exerts its effects is crucial for fully characterizing its pharmacological profile. SB 204070 functions as an antagonist at 5-HT₄ receptors, meaning it blocks the action of agonists, such as serotonin, at these receptors.
Competitive vs. Non-Competitive Antagonism
The nature of the antagonism produced by SB 204070 appears to be complex and may vary depending on the experimental conditions and the specific tissue or preparation studied. In some functional assays, low concentrations of SB 204070 produce a rightward shift of the agonist concentration-response curve without significantly affecting the maximum response, which is characteristic of competitive antagonism. biocrick.comnih.govnih.gov However, at higher concentrations, a reduction in the maximum response to the agonist has been observed, suggesting a deviation from simple competitive antagonism or the involvement of additional mechanisms. biocrick.comnih.govnih.gov
Studies in canine isolated rectum circular smooth muscle also indicated that SB 204070 did not meet the criteria for competitive antagonism across all concentrations tested, displaying both a rightward shift and a concomitant depression of the maximum response to 5-HT. nih.govnih.gov This has led to its description as a "pseudo-irreversible" antagonist in some contexts, although its effects are generally reversible upon washing of the tissue, suggesting it is unlikely to be truly irreversible. nih.govnih.govnih.gov When tested against a partial agonist like BIMU 1, SB 204070 produced a reduction in the maximum response without a prior rightward shift. biocrick.comnih.govnih.gov
The observed behavior, particularly the depression of the maximum response at higher concentrations, suggests that while SB 204070 interacts with the 5-HT₄ receptor binding site with high affinity, its interaction might not be purely competitive under all circumstances, or it could involve complex interactions with receptor states or downstream signaling.
Reversibility of Antagonism
Studies investigating the interaction of SB 204070 with the 5-HT₄ receptor have demonstrated that its antagonistic effect is reversible. In experiments conducted on isolated tissues, the effects of SB 204070 could be reversed upon washing the tissue. This indicates that SB 204070 does not form irreversible bonds with the receptor, but rather binds in a manner that allows for dissociation. While reversible, the antagonism can be long-lasting in vivo. For instance, in conscious dogs, the antagonism of 5-HT-evoked contractions in the stomach by SB 204070 was found to be reversible but long-lasting, with an estimated effective half-life of 18.0 hours when administered at 1 µg/kg.
Agonist-Dependent and Tissue-Dependent Antagonism Phenomena
The antagonistic profile of SB 204070 has been observed to exhibit dependence on both the specific agonist being counteracted and the tissue in which the 5-HT₄ receptor is located.
In the guinea-pig isolated distal colon longitudinal muscle-myenteric plexus, SB 204070 demonstrated potent antagonism of contractions evoked by 5-HT. At lower concentrations (10-100 pM), it produced a rightward shift of the concentration-response curve for 5-HT, consistent with competitive antagonism, without significantly affecting the maximum response. However, at higher concentrations (300 pM and above), SB 204070 caused a reduction in the maximum response to 5-HT, suggesting a more complex interaction at higher concentrations, potentially involving non-competitive components or receptor reserve phenomena.
In contrast, studies in the canine isolated rectum circular smooth muscle revealed a different pattern. Here, SB 204070 failed to meet the criteria for competitive antagonism against 5-HT. Instead, it produced a concentration-dependent rightward shift of the 5-HT curve accompanied by a depression of the maximal response. An apparent pA₂ value was estimated based solely on the rightward shift observed at a low concentration (0.1 nM).
Further demonstrating tissue dependence, SB 204070 was shown to markedly inhibit 5-HT-stimulated bicarbonate secretion and short-circuit current in murine duodenal mucosa. In the rat urinary bladder, SB 204070 exhibited some inhibitory effect on electrically stimulated and chemically induced contractions, whereas other 5-HT₄ antagonists tested did not, hinting at potential tissue-specific mechanisms or receptor populations.
The apparent affinity of SB 204070 as a 5-HT₄ receptor antagonist has been quantified in different tissues:
Table 1: Apparent pA₂ Values for SB 204070 in Different Tissues.
Interaction with Partial 5-HT₄ Receptor Agonists
The interaction of SB 204070 with partial 5-HT₄ receptor agonists has also been examined. When tested against the partial agonist BIMU 1 in the guinea-pig isolated distal colon, SB 204070 was active at concentrations as low as 10 pM. However, in contrast to its interaction with the full agonist 5-HT at low concentrations, SB 204070 produced a reduction in the maximum response to BIMU 1 across all tested concentrations (10-300 pM) without a preceding rightward shift of the concentration-response curve. This suggests that against a partial agonist, SB 204070 may behave as a surmountable antagonist that reduces the efficacy of the partial agonist.
In Vitro Research Methodologies and Findings with Sb 204070
Studies in Isolated Gastrointestinal Muscle Preparations
Isolated gastrointestinal muscle preparations are valuable tools for studying the direct effects of compounds on smooth muscle activity and the enteric nervous system. SB 204070 has been investigated in such preparations from both guinea-pig and human tissues to elucidate its actions on 5-HT₄ receptors in the gastrointestinal tract.
The guinea-pig isolated distal colon longitudinal muscle-myenteric plexus (LMMP) preparation is a widely used model for evaluating compounds that affect cholinergic neurotransmission mediated by 5-HT₄ receptors. biocrick.comnih.govnih.govcapes.gov.br
In the guinea-pig distal colon LMMP, 5-HT evokes cholinergically-mediated contractions. biocrick.comnih.govnih.gov SB 204070 has been shown to be a highly potent antagonist of these contractions. biocrick.comnih.govnih.gov Low concentrations of SB 204070 (10-100 pM) cause a rightward shift in the 5-HT concentration-response curve without significantly affecting the maximum response. biocrick.comnih.govnih.gov At higher concentrations (300 pM and above), SB 204070 can reduce the maximum response to 5-HT. biocrick.comnih.govnih.gov The antagonism by SB 204070 is considered unlikely to be due to non-selective effects, as high concentrations did not affect cholinergically-mediated contractions evoked by the nicotinic receptor agonist DMPP in the same preparation. biocrick.comnih.govnih.gov The effects of SB 204070 were found to be reversible upon washing the tissue, suggesting it is not an irreversible antagonist. biocrick.comnih.govnih.gov
Studies in the guinea-pig distal colon LMMP have allowed for the determination of the concentration-response relationship and apparent pA₂ value for SB 204070 against 5-HT-evoked contractions. Low concentrations (10-100 pM) produced a rightward shift of the 5-HT curve, yielding an apparent pA₂ of 10.8 ± 0.1. biocrick.comnih.govnih.gov When tested against the partial 5-HT₄ receptor agonist BIMU 1, SB 204070 was active at similar low concentrations (10 pM and above) but caused a reduction in the maximum response at all concentrations tested (10-300 pM), without a prior rightward shift of the curve. biocrick.comnih.govnih.gov
Here is a summary of findings from guinea-pig distal colon LMMP assays:
| Agonist | SB 204070 Concentration Range | Effect on 5-HT Curve | Apparent pA₂ / Effect on Max Response |
| 5-HT | 10-100 pM | Rightward shift | 10.8 ± 0.1 (no effect on max) biocrick.comnih.govnih.gov |
| 5-HT | ≥ 300 pM | Rightward shift + depression | Reduction in maximum response biocrick.comnih.govnih.gov |
| BIMU 1 | ≥ 10 pM | No prior shift | Reduction in maximum response biocrick.comnih.govnih.gov |
Studies using human isolated large intestine circular muscle have also been conducted to investigate the effects of SB 204070 and characterize 5-HT₄ receptors in this tissue. capes.gov.brnih.gov
In human isolated colon circular muscle contracted with KCl, 5-HT induces a concentration-dependent relaxation mediated through 5-HT₄ and 5-HT₇ receptors. capes.gov.brnih.gov A new in vitro bioassay was developed to specifically analyze 5-HT responses mediated solely by 5-HT₄ receptors in human colon circular muscle. capes.gov.brnih.gov In this assay, where muscle strips were contracted with KCl, 5-HT induced a concentration-dependent relaxation. capes.gov.brnih.gov SB 204070 (1 nM) produced a rightward shift and depression of the 5-HT concentration-response curve. capes.gov.brnih.gov Furthermore, in the presence of 5-HT₄ receptor blockade by SB 204070 (10 nM), 5-HT was still able to induce relaxation, suggesting the involvement of a non-5-HT₄ receptor mechanism, later identified to include 5-HT₇ receptors. nih.gov
The studies in human isolated large intestine circular muscle have contributed to the pharmacological characterization of human colonic 5-HT₄ receptors. capes.gov.brnih.gov The affinity estimates obtained for selective 5-HT₄ receptor antagonists, including SB 204070, in this preparation were similar to those previously reported for 5-HT₄ receptors. capes.gov.brnih.gov SB 204070, at a concentration of 1 nM, yielded an apparent pA₂ of 10.34 against 5-HT-induced relaxation in this preparation. capes.gov.brnih.gov This bioassay allows for focused pharmacological analysis of human colonic 5-HT₄ receptors in vitro. capes.gov.brnih.gov
Here is a summary of findings from human isolated large intestine circular muscle studies:
| Agonist | SB 204070 Concentration | Effect on 5-HT Curve | Apparent pA₂ / Effect on Max Response |
| 5-HT | 1 nM | Rightward shift + depression | pA₂ 10.34 capes.gov.brnih.gov |
| 5-HT | 10 nM | Blockade of 5-HT₄ component | 5-HT still induces relaxation (non-5-HT₄) nih.gov |
Modulation of 5-HT-Induced Relaxation
Dog Stomach Models of 5-HT₄ Receptor Function
Research utilizing conscious dogs with gastric Heidenhain pouches has served as an in-vivo model to assess 5-HT₄ receptor function by measuring 5-HT-evoked contractile activity koreamed.orgbiocrick.comnih.gov. In this model, 5-HT administration evoked short-lived, measurable responses that were significantly reduced by atropine, indicating a cholinergic component. However, these responses were not affected by antagonists of other receptor types, including methysergide, methiothepin, ketanserin, or granisetron (B54018) biocrick.com. SB 204070 has been shown to antagonize 5-HT-evoked contractions in the dog stomach, supporting its activity as a 5-HT₄ receptor antagonist in this model rndsystems.comkoreamed.orgbiocrick.comnih.gov.
Human Isolated Colon Circular Muscle: Modulation of Neurotransmitter Activity
Studies using human isolated colon circular muscle have explored the modulation of neurotransmitter activity by 5-HT₄ receptors and the effects of SB 204070. Electrical field stimulation (EFS) of these preparations can elicit various responses, including monophasic cholinergic contractions, biphasic responses (nitrergic relaxation followed by cholinergic contraction), and triphasic responses (cholinergic contraction, then nitrergic relaxation, and finally tachykininergic contraction) researchgate.netnih.gov.
Effects on Cholinergic Transmission
In human isolated colon circular muscle, 5-HT₄ receptor agonists like prucalopride (B966) and tegaserod (B130379) have been shown to enhance contractions evoked by EFS, particularly in the presence of a nitric oxide synthase inhibitor researchgate.netnih.gov. This suggests a facilitatory effect of 5-HT₄ receptor activation on cholinergic neurotransmission. SB 204070 has been reported to abolish these effects induced by 5-HT₄ receptor agonists, indicating its ability to block the facilitation of cholinergic activity mediated by these receptors researchgate.netnih.gov. Furthermore, studies on rat colonic circular muscle have shown that propionate-induced phasic contractions, which are dependent on cholinergic motor neurons and 5-HT₄ receptors, are attenuated by SB 204070 jpp.krakow.pl. This suggests an involvement of 5-HT₄ receptors in mediating cholinergic responses in the colon, which can be blocked by SB 204070.
Effects on Nitrergic Activity
Research in human isolated colon circular muscle also indicates that 5-HT₄ receptor agonists can enhance EFS-induced relaxations in tissues where tone has been elevated and cholinergic activity blocked researchgate.net. This suggests that 5-HT₄ receptor activation can also facilitate nitrergic activity (mediated by nitric oxide). The enhancement of these relaxations by 5-HT₄ agonists was abolished by SB 204070, demonstrating its antagonistic effect on 5-HT₄ receptor-mediated facilitation of nitrergic neurotransmission researchgate.netnih.gov.
Human Stomach Preparations: Facilitation of Cholinergic Activity
In human proximal stomach circular muscle, the release of acetylcholine (B1216132) from cholinergic neurons can be stimulated via presynaptic 5-HT₄ receptors nih.govnih.govcapes.gov.br. Studies using isolated human proximal stomach preparations pre-incubated with [³H]-choline have shown that the 5-HT₄ receptor agonist prucalopride significantly enhances the electrically-evoked release of [³H]-acetylcholine nih.govnih.govcapes.gov.br. This enhancement was completely prevented by the addition of SB 204070, even at a low concentration (10⁻⁹ M), confirming the antagonistic action of SB 204070 on presynaptic 5-HT₄ receptors that facilitate acetylcholine release in the human proximal stomach nih.govnih.govcapes.gov.br. Similarly, in human gastric antrum circular muscle, the increase in cholinergic activity caused by metoclopramide, a 5-HT₄ receptor agonist, was prevented by SB 204070 researchgate.netresearchgate.net.
Cellular and Molecular Investigations
Inhibition of Receptor Binding in Striatal Membranes
Radioligand binding studies have been conducted to assess the affinity and selectivity of SB 204070 for 5-HT₄ receptors in membrane preparations from various sources, including guinea-pig striatum nih.govebi.ac.uk. These studies typically involve the use of a radiolabeled ligand known to bind to 5-HT₄ receptors, such as [³H]-GR 113808 nih.govebi.ac.uk. SB 204070 has been shown to inhibit the specific binding of [³H]-GR 113808 in guinea-pig striatal membranes in a concentration-dependent manner nih.govebi.ac.uk. The potency of SB 204070 in inhibiting this binding is high, with reported pKi estimates around 10.9 nih.govebi.ac.uk. This high affinity in striatal membrane binding studies further supports SB 204070's characterization as a potent 5-HT₄ receptor antagonist.
Table 1: Summary of SB 204070 In Vitro Findings
| Tissue/Model | Species | 5-HT₄ Receptor Function Studied | Effect of SB 204070 | Relevant Neurotransmitter(s) | Citation(s) |
| Stomach (Heidenhain pouch) | Dog | 5-HT-evoked contractions | Antagonism of 5-HT-evoked contractions | Cholinergic | rndsystems.comkoreamed.orgbiocrick.comnih.gov |
| Isolated Colon Circular Muscle | Human | 5-HT₄ agonist-enhanced cholinergic contractions | Abolished enhancement of cholinergic contractions | Cholinergic | researchgate.netnih.gov |
| Isolated Colon Circular Muscle | Human | 5-HT₄ agonist-enhanced nitrergic relaxations | Abolished enhancement of nitrergic relaxations | Nitrergic | researchgate.netnih.gov |
| Isolated Colon Circular Muscle | Rat | Propionate-induced phasic contractions | Attenuated contractions | Cholinergic | jpp.krakow.pl |
| Isolated Proximal Stomach Muscle | Human | 5-HT₄ agonist-enhanced acetylcholine release | Prevented enhancement of acetylcholine release | Cholinergic | nih.govnih.govcapes.gov.br |
| Isolated Gastric Antrum Muscle | Human | Metoclopramide-induced cholinergic activity | Prevented increase in cholinergic activity | Cholinergic | researchgate.netresearchgate.net |
| Striatal Membranes | Guinea-pig | [³H]-GR 113808 binding | Inhibited specific binding (pKi ≈ 10.9) | N/A | nih.govebi.ac.uk |
Studies on Anion Secretion in Mouse Cecum
Studies investigating anion secretion in the mouse cecum have utilized SB 204070 to explore the involvement of 5-HT₄ receptors in this process. SB 204070 hydrochloride has been specifically employed to study the role of 5-HT metabolites in trypsin-induced anion secretion in mouse cecum. nih.govwikipedia.org
In experiments examining the effects of activating transient receptor potential ankyrin 1 (TRPA1) on mucosal ion transport in the mouse intestine, the 5-HT₃ receptor antagonist granisetron and the 5-HT₄ receptor antagonist SB 204070 were used to assess the contribution of serotonergic pathways. fishersci.ca At a concentration of 1 µM, SB 204070 did not significantly alter the anion secretion response induced by allyl isothiocyanate (AITC), a TRPA1 agonist, in the mouse colon. fishersci.ca Co-application of SB 204070 (10⁻⁵ M) and a 5-HT₃ antagonist was found to abolish the response to serosally applied 5-HT (10⁻⁵ M), but this combination did not affect the response to AITC. wikipedia.org While studies have shown that PAR1-activating peptide and PAR2-activating peptide induce electrogenic anion secretion in the mouse cecum, the specific effects of SB 204070 on this process were not detailed in the available information. wikipedia.org Luminal trypsin has also been shown to induce enteric nerve-mediated anion secretion in the mouse cecum, with SB 204070 being mentioned in the context of these investigations. wikipedia.org
Based on the studies in mouse cecum, the following data points regarding the effect of SB 204070 on AITC-induced anion secretion can be summarized:
| Compound | Concentration | Effect on AITC-induced Anion Secretion in Mouse Colon | Citation |
| SB 204070 | 1 µM | No significant effect | fishersci.ca |
| SB 204070 + 5-HT₃ antagonist | 10⁻⁵ M (each) | Did not affect AITC response | wikipedia.org |
Characterization in Recombinant Expression Systems (e.g., Chinese Hamster Ovary cells expressing 5-HT₄ receptor splice variants)
SB 204070 has been extensively characterized in recombinant expression systems, particularly in Chinese Hamster Ovary (CHO) cells, to understand its interaction with different 5-HT₄ receptor splice variants. wikipedia.orgmims.comcenmed.comciteab.com
Studies in CHO cells stably expressing the human (h) 5-HT₄(d) receptor splice variant revealed that SB 204070 exhibited partial agonist properties, which contrasted with its description as a highly potent antagonist in various other biological models, such as the guinea-pig distal colon and rat esophagus. wikipedia.orgciteab.com
In investigations utilizing CHO and C6-glial cell lines stably expressing the human 5-HT₄(e) receptor splice variant, SB 204070 was identified as the most potent antagonist in inhibiting 5-HT-induced cyclic AMP production. cenmed.com The binding profile of various 5-HT₄ ligands, including SB 204070, determined by competition studies with [³H]-GR113808 in CHO and C6 membranes, was consistent with previously reported pharmacological profiles for other 5-HT₄ receptor isoforms. cenmed.com The ligand with the lowest Kᵢ values in this study was SB 204070. cenmed.com
Research conducted in human embryonic kidney 293 cells expressing human 5-HT₄a and 5-HT₄b receptor splice variants demonstrated that SB 204070 was more potent at the 5-HT₄a variant compared to the 5-HT₄b variant. nih.gov These studies also highlighted differences in signal transduction, with the h5-HT₄a receptor coupling primarily to Gαs proteins, while the h5-HT₄b isoform coupled to both Gαs and Gαi/o-proteins. nih.gov
Radioligand binding studies have consistently shown that SB 204070 is a highly potent and selective 5-HT₄ receptor antagonist, demonstrating greater than 5000-fold selectivity for the 5-HT₄ receptor over a wide range of other receptors, including 5-HT₁A, 5-HT₁D, 5-HT₁E, 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors, as well as various adrenergic and dopaminergic receptors. wikipedia.orgtocris.comuni.luwikipedia.org
The characterization studies in recombinant systems provide valuable data on the interaction of SB 204070 with specific 5-HT₄ receptor splice variants:
| Cell Line / System | 5-HT₄ Receptor Splice Variant | Observed Activity of SB 204070 | Key Findings | Citation |
| CHO cells | h5-HT₄(d) | Partial agonist | Contrasts with antagonist activity in other models | wikipedia.orgciteab.com |
| CHO and C6-glial cells | h5-HT₄(e) | Most potent antagonist | Inhibits 5-HT-induced cyclic AMP production; lowest Kᵢ in binding studies | cenmed.com |
| Human embryonic kidney 293 cells | h5-HT₄a | More potent than on 5-HT₄b | Differences in potency between splice variants; coupling to Gαs | nih.gov |
| Human embryonic kidney 293 cells | h5-HT₄b | Less potent than on 5-HT₄a | Differences in potency between splice variants; coupling to Gαs and Gαi/o | nih.gov |
In Vivo Research Methodologies and Physiological Impact of Sb 204070
Neuropharmacological Studies in Rodent Models
Neuropharmacological research using rodent models has explored the effects of SB 204070 on various neurotransmitter systems, with a particular focus on dopaminergic pathways.
Investigations have examined how SB 204070, as a 5-HT₄ receptor antagonist, influences dopaminergic activity in the brain. The dopaminergic system comprises several key pathways, including the nigrostriatal pathway, primarily involved in movement, and the mesoaccumbal pathway, associated with reward and motivation. ditki.comwikipedia.org
Studies utilizing in vivo microdialysis in rat striatum have demonstrated that SB 204070 can significantly reduce the increase in dopamine (B1211576) release induced by morphine administration. nih.gov This suggests a modulatory role of 5-HT₄ receptors in opioid-mediated dopaminergic activity in this brain region.
Here is a summary of findings related to morphine-induced dopamine release:
| Compound | Effect on Morphine-Induced Striatal Dopamine Release | Reference |
| SB 204070 | Significantly reduced | nih.gov |
| GR 125487 | Significantly reduced | nih.gov |
| Prucalopride (B966) | Potentiated | nih.gov |
Research indicates that the influence of 5-HT₄ receptors, and thus likely antagonists like SB 204070, on dopamine release exhibits regional specificity. The reduction in morphine-stimulated dopamine release by SB 204070 was observed in the striatum (part of the nigrostriatal pathway) but not in the nucleus accumbens (part of the mesoaccumbal pathway). nih.gov This suggests that 5-HT₄ receptors exert a modulatory control that is restricted to the nigrostriatal dopaminergic pathway under these conditions. nih.govnih.gov
The modulation of dopamine release by 5-HT₄ receptors appears to be linked to the process of dopamine exocytosis, which is the release of dopamine from neuronal vesicles into the synaptic cleft. nih.gov Furthermore, 5-HT₄ receptors have been indicated to selectively modulate dopamine exocytosis associated with increased dopamine neuron firing rate. nih.gov Studies involving the 5-HT₄ antagonist GR 125487, which shares functional similarities with SB 204070 as a 5-HT₄ antagonist, have shown a reduction in morphine-stimulated firing of nigrostriatal dopamine neurons. nih.gov Dopamine neuron firing patterns, including tonic and phasic firing, play a crucial role in regulating dopamine release. behavioralhealth2000.comescholarship.org
SB 204070 has also been investigated for its potential anxiolytic-like effects in rodent models.
Systemic administration of SB 204070 in rats has been assessed using various behavioral paradigms designed to evaluate anxiety-like activity. These paradigms often include tests such as the elevated plus maze and the social interaction test. nih.govnih.govnih.govescholarship.orgnih.gov
In the elevated plus maze test, which is based on rodents' aversion to open and elevated spaces, SB 204070 has been shown to increase the percentage of time spent on the open arms, an effect generally interpreted as indicative of anxiolytic-like activity. nih.govnih.govnih.gov Similarly, in the social interaction test, SB 204070 has been reported to increase the time spent in social interaction under conditions of high light and unfamiliarity, which is consistent with anxiolytic effects. nih.gov
However, the findings regarding the anxiolytic-like effects of 5-HT₄ receptor antagonists, including SB 204070, have not been entirely consistent across all studies and behavioral paradigms. While some studies report anxiolytic-like effects in the elevated plus maze and social interaction tests, others using paradigms like the light/dark choice test or the Geller-Seifter conflict test have not found a clear anxiolytic effect of SB 204070 alone. nih.govnih.govbham.ac.ukcpn.or.kr Some research even suggests potential anxiogenic effects of 5-HT₄ antagonists in certain contexts or in specific animal models, such as Parkinson's disease model rats. nih.govresearchgate.net
Here is a summary of behavioral findings with systemic SB 204070:
| Behavioral Paradigm | Observed Effect of SB 204070 (Systemic) | Interpretation | Reference |
| Elevated Plus Maze | Increased time on open arms | Anxiolytic-like | nih.govnih.govnih.gov |
| Social Interaction Test | Increased time in social interaction | Anxiolytic-like | nih.gov |
| Light/Dark Choice Test | No clear effect reported | Anxiolytic-like effect not consistently observed | nih.govbham.ac.uk |
| Geller-Seifter Conflict Test | No effect on punished or unpunished responding | No anxiolytic effect observed | nih.gov |
Assessment of Anxiolytic-Like Activity
Contrasting Findings and Methodological Considerations
Research involving 5-HT receptors, including studies with antagonists like SB 204070, can sometimes yield contrasting findings due to various methodological considerations. The specific tissue or species studied, the experimental preparation (e.g., isolated tissue vs. in vivo), the concentration or dose of the compound used, and the specific stimulus applied to evoke a response can all influence the observed effects researchgate.net. For instance, while SB 204070 is generally characterized as a 5-HT₄ antagonist, some studies have explored potential weak partial agonist activity wikipedia.org. The precise functional outcome can also depend on the downstream signaling pathways coupled to the 5-HT₄ receptor in a given cellular context wikipedia.org. Methodological differences in assessing responses, such as measuring muscle contractions versus neurotransmitter release, can also contribute to variations in findings across studies.
Investigations in Gastrointestinal Function
The role of 5-HT₄ receptors in regulating gastrointestinal motility has been a significant area of research, with SB 204070 employed to understand the contribution of this receptor subtype.
Effects on Colonic Contractions in Guinea Pigs
Studies utilizing the guinea-pig isolated distal colon longitudinal muscle-myenteric plexus have investigated the effects of SB 204070 on colonic contractions. SB 204070 has been shown to be a highly potent antagonist of contractions evoked by 5-HT in this preparation, which are mediated cholinergically nih.govbiocrick.comnih.govcapes.gov.br. Low concentrations of SB 204070 (10-100 pM) caused a rightward shift of the 5-HT concentration-response curve, indicative of competitive antagonism, without significantly affecting the maximum response nih.govbiocrick.comnih.gov. However, at higher concentrations (300 pM and above), SB 204070 was observed to reduce the maximum response to 5-HT nih.govbiocrick.comnih.gov. When tested against the partial 5-HT₄ receptor agonist BIMU 1, SB 204070 was also active at low concentrations (10 pM and above), producing a reduction in the maximum response without a preceding rightward shift of the curve nih.govnih.gov. The antagonistic effect of SB 204070 in this preparation is considered unlikely to be due to non-selective actions, as high concentrations did not affect contractions evoked by the nicotinic receptor agonist DMPP nih.govnih.gov. The reversibility of SB 204070's effects upon washing the tissue suggests it is not an irreversible antagonist nih.govnih.gov.
Here is a summary of the effects of SB 204070 on 5-HT-evoked contractions in guinea-pig distal colon:
| Compound | Concentration Range | Effect on 5-HT Curve | Effect on Maximum Response | Apparent pA₂ |
| SB 204070 | 10-100 pM | Rightward shift | No significant effect | 10.8 ± 0.1 |
| SB 204070 | ≥ 300 pM | Rightward shift | Reduced | Not specified |
| SB 204070 vs BIMU 1 | ≥ 10 pM | No prior shift | Reduced | Not specified |
Influence on Gastric Motility (e.g., in dog stomach)
SB 204070 has also been investigated for its effects on gastric motility, specifically in conscious dogs using a model measuring contractile activity in the gastric Heidenhain pouch tocris.comnih.govdntb.gov.ua. This model allows for the in vivo assessment of 5-HT₄ receptor function tocris.comnih.gov. Intravenous administration of 5-HT evoked short-lived contractile responses in this model nih.gov. These responses were significantly reduced by atropine, indicating a cholinergic component, but were not affected by antagonists of other serotonin (B10506) receptor subtypes including methysergide, methiothepin, ketanserin, or granisetron (B54018) nih.gov. SB 204070 dose-dependently antagonized the 5-HT-evoked contractions in all dogs tested tocris.comnih.gov. This antagonism was reversible but long-lasting, with an effective half-life of 18.0 hours when administered at 1 µg/kg nih.gov. The estimated ID₅₀ value for SB 204070 in this model was 0.55 µg/kg nih.gov.
Here is a summary of the effects of SB 204070 on 5-HT-evoked contractions in the dog stomach:
| Compound | Administration Route | Dose (µg/kg) | Effect on 5-HT-evoked Contractions | Effective Half-life (at 1 µg/kg) | Estimated ID₅₀ (µg/kg) |
| SB 204070 | Intravenous | Dose-dependent | Antagonized | 18.0 hours | 0.55 |
Studies in Urogenital Systems
Beyond the gastrointestinal tract, the involvement of 5-HT receptors, including the 5-HT₄ subtype, in the function of the urogenital system has been explored.
Regulation of Distention-Induced ATP Release from Urothelium
The urothelium, the lining of the urinary bladder, plays a role in sensing bladder distention and releasing mediators such as ATP, which contribute to visceral sensation nih.govphysiology.orgphysiology.orgwhiterose.ac.ukscience.govscience.govresearchgate.netphysiology.org. Serotonin has been shown to modulate distention-induced ATP release from the urothelium nih.govphysiology.orgphysiology.orgwhiterose.ac.ukscience.govscience.govresearchgate.net. Studies have investigated the role of 5-HT₄ receptors in this process using SB 204070. While 5-HT itself significantly reduced distention-induced ATP release, the 5-HT₁B/₁D antagonist GR-127935 blocked this inhibitory effect nih.govphysiology.orgphysiology.orgresearchgate.net. In contrast, the 5-HT₄ antagonist SB 204070 did not block the inhibitory effect of 5-HT on distention-elicited ATP release nih.govphysiology.orgphysiology.orgresearchgate.net. However, separate experiments revealed that SB 204070 reduced the amount of ATP release at an earlier time point (20 minutes after distention), suggesting a facilitatory role for 5-HT₄ receptors in this initial phase of ATP release nih.govphysiology.orgphysiology.orgscience.govresearchgate.net.
Distinct Roles of 5-HT₄ vs. 5-HT₁D Receptors in Urothelial Function
Further investigations into the serotonergic regulation of urothelial ATP release have highlighted distinct roles for 5-HT₄ and 5-HT₁D receptors nih.govphysiology.orgphysiology.orgresearchgate.netkoreamed.org. RT-PCR and immunohistochemical analyses have confirmed the expression of both 5-HT₁D and 5-HT₄ receptors in the urothelium nih.govphysiology.orgwhiterose.ac.ukresearchgate.net. The net inhibitory effect of 5-HT on distention-induced ATP release appears to be predominantly mediated by the 5-HT₁D receptor nih.govphysiology.orgphysiology.orgresearchgate.net. While the 5-HT₁D receptor inhibits ATP release, the 5-HT₄ receptor appears to facilitate it, particularly at earlier time points following distention nih.govphysiology.orgphysiology.orgscience.govresearchgate.net. This suggests a complex interplay between these receptor subtypes in modulating urothelial sensory function.
Here is a summary of the effects of 5-HT, SB 204070, and GR-127935 on distention-induced ATP release from urothelium:
| Treatment | Effect on Distention-Induced ATP Release | Time Point (after distention) | Mediating Receptor Subtype |
| 5-HT | Reduced | 20 minutes | Primarily 5-HT₁D |
| 5-HT + GR-127935 (5-HT₁B/₁D antagonist) | Inhibitory effect blocked | Not specified | N/A |
| 5-HT + SB 204070 (5-HT₄ antagonist) | Inhibitory effect not blocked | Not specified | N/A |
| SB 204070 alone | Reduced amount of release | 20 minutes | 5-HT₄ (facilitatory role) |
| GR-127935 alone | Enhanced release | 40 minutes | 5-HT₁D (inhibitory role) |
Application of Sb 204070 As a Research Tool in Advanced Studies
Facilitating the Understanding of 5-HT₄ Receptor Function
As a highly potent and selective 5-HT₄ receptor antagonist, SB 204070 is instrumental in evaluating the functional role of this receptor. biocrick.comnih.govwikipedia.org By blocking the activity of 5-HT at the 5-HT₄ receptor, researchers can delineate the specific contributions of this receptor subtype to various physiological processes. Studies have utilized SB 204070 to investigate 5-HT₄ receptor function in different tissues and species. For instance, it has been shown to antagonize 5-HT-evoked contractions in the dog stomach, serving as an in vivo model to study 5-HT₄ receptor activity. oup.com In isolated tissue preparations, such as the guinea-pig distal colon, SB 204070 acts as a potent antagonist of 5-HT-evoked cholinergically-mediated contractions. biocrick.comnih.govnih.gov Low concentrations of SB 204070 (10-100 pM) induce a rightward shift in the concentration-response curve of 5-HT, indicative of competitive antagonism, while higher concentrations (300 pM and above) can reduce the maximum response. biocrick.comnih.govnih.gov Its ability to reverse effects upon washing suggests it is unlikely to be an irreversible antagonist. biocrick.comnih.gov Furthermore, SB 204070 has been used to characterize 5-HT₄ receptors mediating relaxation in canine isolated rectum circular smooth muscle, where it shifted the 5-HT curve rightward and depressed the maximal response. nih.gov These applications highlight SB 204070's utility in pharmacologically defining and studying the functional impact of 5-HT₄ receptors in diverse biological systems.
Role in Positron Emission Tomography (PET) Radiotracer Development
The development of selective radiotracers for in vivo imaging of 5-HT₄ receptors using PET is crucial for investigating their role in various brain disorders and supporting drug discovery efforts. nih.govresearchgate.netsnmjournals.org SB 204070 plays a vital role in the preclinical evaluation and validation of such radiotracers, particularly in studies involving ¹⁸F-MNI698. nih.govresearchgate.netsnmjournals.orgsnmjournals.orgsnmjournals.orgresearchgate.net
Preblocking studies using SB 204070 are a standard method to demonstrate the specificity of a radiotracer for its target receptor in vivo. In studies evaluating the PET radiotracer ¹⁸F-MNI698 for imaging 5-HT₄ receptors in the brain of nonhuman primates, preblocking experiments were conducted using various doses of SB 204070. nih.govsnmjournals.orgsnmjournals.orgsnmjournals.org SB 204070 was typically administered intravenously before the administration of ¹⁸F-MNI698. snmjournals.orgsnmjournals.org These studies aim to saturate the 5-HT₄ receptors with a known, non-radioactive ligand (SB 204070) to assess the extent to which this prevents the binding of the radioactive tracer.
SB 204070 is used to assess the degree of 5-HT₄ receptor occupancy achievable by a competing ligand or to determine the specific binding of a radiotracer. By administering different doses of SB 204070 and measuring the subsequent binding of a radiotracer like ¹⁸F-MNI698 using PET, researchers can quantify the dose-dependent occupancy of the 5-HT₄ receptors by SB 204070. snmjournals.orgsnmjournals.org This allows for the determination of the relationship between the dose of SB 204070 and the percentage of receptors occupied in vivo. For example, studies with ¹⁸F-MNI698 showed that SB 204070 blocked the radiotracer binding in a dose-dependent manner. nih.govsnmjournals.orgsnmjournals.orgresearchgate.netresearchgate.net Doses of 50 µg/kg or more of SB 204070 induced greater than 90% occupancy in rhesus monkeys. snmjournals.orgsnmjournals.org
A key application of SB 204070 in PET radiotracer development is the validation of the radiotracer's selectivity and binding characteristics. By demonstrating that the binding of the radiotracer (e.g., ¹⁸F-MNI698) is significantly reduced or blocked by pre-administration of a selective 5-HT₄ antagonist like SB 204070, researchers confirm that the radiotracer is indeed binding specifically to the intended 5-HT₄ receptors. nih.govsnmjournals.orgsnmjournals.orgsnmjournals.orgresearchgate.netresearchgate.net This dose-dependent blocking effect observed with SB 204070 provides strong evidence for the selectivity of the radiotracer's signal for the 5-HT₄ receptor. nih.govsnmjournals.orgsnmjournals.orgresearchgate.netresearchgate.net This validation is critical for ensuring that the signal detected by PET accurately reflects the distribution and density of 5-HT₄ receptors in the brain.
Here is a summary of representative data on SB 204070 occupancy in rhesus monkeys using ¹⁸F-MNI698 PET:
| SB 204070 Dose (µg/kg) | Approximate Receptor Occupancy (%) | Citation |
| 0.3 | Not explicitly stated, but lower | snmjournals.orgsnmjournals.org |
| 0.6 | Not explicitly stated, but lower | snmjournals.orgsnmjournals.org |
| 5.0 | Dose-dependent increase | snmjournals.orgsnmjournals.org |
| 10.0 | Dose-dependent increase | snmjournals.orgsnmjournals.org |
| 50.0 | > 90% | snmjournals.orgsnmjournals.org |
| 150.0 | > 90% | snmjournals.orgsnmjournals.org |
| 500.0 | > 90% | snmjournals.orgsnmjournals.org |
| 500 (0.5 mg/kg) | 95% (global occupancy) | snmjournals.org |
This dose-dependent displacement of the radiotracer binding by SB 204070 is a key finding that supports the specific interaction of ¹⁸F-MNI698 with 5-HT₄ receptors. nih.govsnmjournals.orgsnmjournals.orgresearchgate.netresearchgate.net
Broader Academic Implications and Future Research Trajectories
Potential for Identifying Novel Pharmacological Targets Related to 5-HT₄ Receptor Modulation
The 5-HT₄ receptor is considered an attractive therapeutic target for various central and peripheral nervous system disorders, including Alzheimer's disease, irritable bowel syndrome, and gastroparesis researchgate.net. Research employing SB 204070, as a tool to understand the physiological and pathophysiological roles of this receptor, contributes to the identification of novel pharmacological targets. By delineating the specific processes and pathways mediated by 5-HT₄ receptors, studies using SB 204070 can help pinpoint points of intervention for therapeutic development. The exploration of 5-HT₄ receptor ligands, including antagonists like SB 204070 and agonists, is an active area of research for developing new treatments researchgate.net.
Development of New In Vitro and In Vivo Assay Systems for Receptor Characterization
Selective ligands like SB 204070 are crucial for the development and validation of in vitro and in vivo assay systems used to characterize 5-HT₄ receptors. In vitro assays, such as radioligand binding studies, functional assays measuring adenylyl cyclase activity (as 5-HT₄ receptors are Gs-coupled, increasing cAMP ), or calcium mobilization assays, rely on the availability of well-characterized antagonists and agonists to determine receptor affinity, selectivity, and efficacy. SB 204070's established profile as a 5-HT₄ antagonist makes it a valuable reference compound in such experiments. Similarly, in vivo studies investigating the behavioral or physiological effects of 5-HT₄ receptor modulation utilize selective ligands administered to animal models. The use of SB 204070 in these contexts helps to confirm that observed effects are specifically mediated by 5-HT₄ receptor blockade. The development of ligands, including radiotracers, for specific serotonin (B10506) receptors like 5-HT₄ is highlighted as important for both therapeutic and diagnostic purposes bioorg.orgresearchgate.net.
Exploration of Structure-Activity Relationships for 5-HT₄ Receptor Ligands
SB 204070 belongs to a class of 5-HT₄ antagonists that includes benzoates lww.com. Studies involving SB 204070 and its structural analogs have contributed to understanding the structure-activity relationships (SAR) for 5-HT₄ receptor ligands. By synthesizing compounds with subtle modifications to the chemical structure of SB 204070 and evaluating their binding affinity and functional activity at the 5-HT₄ receptor, researchers can identify the key structural features responsible for receptor interaction and selectivity. This knowledge is vital for the rational design of new, more potent, and more selective 5-HT₄ receptor ligands with potential therapeutic applications. Research on SAR for 5-HT₄ receptor ligands based on various scaffolds, including benzoates, is ongoing lww.comresearchgate.netresearchgate.net.
Q & A
Q. What in vitro and in vivo models are most suitable for evaluating SB 204070's selectivity and antagonistic effects on 5-HT4 receptors?
- Methodological Guidance: Prioritize tissue models with high 5-HT4 receptor density and physiological relevance. For in vitro studies, isolated guinea pig distal colon preparations are widely used to assess contraction responses . In vivo, dog stomach models have demonstrated SB 204070's antagonism of 5-HT-evoked contractions . Ensure tissue viability by maintaining optimal oxygen and temperature conditions during experiments.
Q. What experimental protocols ensure accurate measurement of SB 204070's dose-dependent antagonism?
- Methodological Guidance: Use concentration-response curves with logarithmic increments (e.g., 1–10,000 µg/kg) to determine half-maximal inhibitory concentration (IC50). Include washout periods (e.g., 120 minutes post-administration) to assess reversibility of effects, as shown in guinea pig colon studies . Validate results with control groups to isolate 5-HT4-specific activity from off-target effects .
Q. How should researchers design studies to confirm SB 204070's receptor selectivity?
- Methodological Guidance: Compare SB 204070's activity across receptor subtypes (e.g., 5-HT1A, 5-HT2A) using radioligand binding assays. Evidence shows >5000-fold selectivity for 5-HT4 over other receptors . Include competitive antagonists for non-target receptors to control for cross-reactivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in SB 204070's reported potency across different tissue preparations?
- Methodological Guidance: Discrepancies may arise from tissue-specific receptor isoforms or methodological variations. For example, SB 204070 exhibits varying efficacy in guinea pig colon vs. dog stomach models due to differences in receptor coupling . Standardize tissue preparation protocols (e.g., equilibration time, buffer composition) and validate receptor expression via immunohistochemistry.
Q. What statistical approaches are recommended for analyzing dose-response data from SB 204070 experiments?
- Methodological Guidance: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 and Hill coefficients. For time-dependent effects (e.g., post-washout recovery), apply repeated-measures ANOVA to compare baseline and post-treatment responses . Address outliers with Grubbs’ test or robust statistical software.
Q. How can researchers optimize SB 204070's bioavailability in chronic pharmacological studies?
- Methodological Guidance: Consider ester prodrug formulations to enhance solubility and absorption. Monitor pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) using LC-MS/MS. Chronic studies in rodents require dose adjustments based on metabolic clearance rates, as systemic administration in vivo correlates with anxiolytic activity .
Q. What strategies validate the specificity of SB 204070's effects in complex physiological systems?
- Methodological Guidance: Combine genetic knockout models (e.g., 5-HT4 receptor-deficient mice) with pharmacological antagonism. Use CRISPR/Cas9-edited cell lines to confirm receptor dependency. Cross-validate findings with structurally distinct 5-HT4 antagonists to rule out compound-specific artifacts .
Data Analysis and Reporting
Q. How should researchers present contradictory findings in SB 204070 studies (e.g., variable inhibition percentages)?
- Methodological Guidance: Use error bars to represent variability across replicates and annotate methodological differences (e.g., tissue source, agonist concentration). Discuss limitations in the "Discussion" section, proposing follow-up experiments (e.g., receptor density quantification) .
Q. What criteria ensure rigorous peer review of SB 204070 research?
- Methodological Guidance: Adhere to journal guidelines for experimental detail (e.g., Beilstein Journal of Organic Chemistry standards). Report compound purity (≥98%), batch-specific data, and negative controls . Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during manuscript drafting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
